mGlu2 agonist

Overview

Description

mGlu2 agonists are a type of drug that target the metabotropic glutamate receptor 2 (mGluR2), which is a part of the group II metabotropic glutamate receptors (mGluRs) that couple to the inhibitory G-protein Gi . The group II mGluRs include two subtypes, mGlu2 and mGlu3 . These agonists have shown promise as non-dopaminergic antipsychotic drugs due to their efficacy in alleviating symptoms of schizophrenia (SZ) in both animal models and human patients .

Synthesis Analysis

From a serendipitous singleton (LY541850) with modest potency and selectivity, orthosteric agonists with excellent potency and high selectivity towards mGlu2 (LY2812223) and mGlu3 (LY2794193) subtypes were discovered .

Molecular Structure Analysis

The structures of mGlu2, when inactive and when bound to an agonist and a positive allosteric modulator (PAM), reveal a closure of the Venus Flytrap domains (VFTs) and cysteine-rich domains (CRDs) upon receptor activation . This leads to a dimer interface mediated by a hydrophobic interaction core at the apex of the CRDs .

Chemical Reactions Analysis

The activation of mGlu2/3 receptors by agonists has been shown to suppress glutamate release at presynaptic receptors during periods of enhanced, abnormal, glutamate activity .

Physical And Chemical Properties Analysis

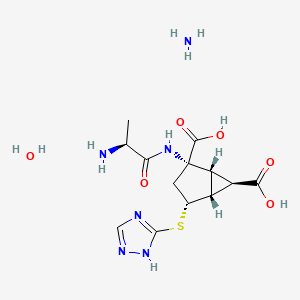

The molecular formula of mGlu2 agonist is C13H22N6O6S, and its molecular weight is 390.42 g/mol . The compound has 7 hydrogen bond donors and 11 hydrogen bond acceptors .

Scientific Research Applications

Safety and Tolerability in Healthy Volunteers

LY2979165 has been studied for its safety and tolerability in healthy volunteers . The study was conducted in two parts (Parts A and B) to determine the safety of LY2979165 in healthy people, any side effects that might be associated with it, and to understand how the body handles LY2979165 .

Pharmacokinetics Study

The study also aimed to understand the pharmacokinetics of LY2979165, which is how the body absorbs, distributes, metabolizes, and excretes the drug . This included looking at levels of LY2979165 in spinal fluid .

Dose Ascending Study

Part A of the study was a dose-ascending study, investigating up to 6 different doses of LY2979165 ranging from 20 to 1000 mg . This helped to understand the dose-response relationship of the drug .

Multiple-Ascending Doses Study

A multiple-ascending dose study was conducted in up to 6 different groups of healthy subjects, with approximately 12 subjects in each of the groups . This allowed investigation of up to 6 different doses of LY2979165 .

Application in Bipolar Disorder

LY2979165 has been studied for its application in treating bipolar disorder . The drug was administered for a total of 14 days .

Cerebrospinal Fluid Sampling

In addition to the same assessments as would have been completed in Part A, subjects in Part B also had cerebrospinal fluid samples taken from the lower lumbar region of their spine . This helped to understand how LY2979165 interacts with the central nervous system .

Mechanism of Action

mGlu2 agonists increase the affinity of 3 [H]-LY354740 for the orthosteric site of mGlu2 as well as the number of 3 [H]-LY354740 binding sites . The distinct roles between mGluR2 and mGluR3, as well as their effects on different stages of the disease and different subpopulations of patients, remain incompletely studied .

properties

IUPAC Name |

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICWTZOQUXUYOK-AHKKVLALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735345 | |

| Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

mGlu2 agonist | |

CAS RN |

1311385-32-6 | |

| Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2979165 AMMONIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester](/img/structure/B608648.png)

![6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine](/img/structure/B608652.png)

![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)

![N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B608661.png)

![(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid](/img/structure/B608664.png)

![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)